molecular formula C18H15N3O4 B2802732 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1170214-13-7

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2802732
CAS No.: 1170214-13-7
M. Wt: 337.335
InChI Key: HHWKXAWTJUEIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole-isoxazole core linked to an acetamide group substituted with a pyridin-4-ylmethyl moiety. The isoxazole ring introduces rigidity and metabolic stability, while the pyridinyl group may improve solubility and facilitate hydrogen bonding.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-18(20-10-12-3-5-19-6-4-12)9-14-8-16(25-21-14)13-1-2-15-17(7-13)24-11-23-15/h1-8H,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWKXAWTJUEIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N2O3C_{22}H_{18}N_{2}O_{3}. It features a complex structure comprising a benzo[d][1,3]dioxole moiety linked to an isoxazole ring and a pyridine group. The unique arrangement of these functional groups contributes to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives reported IC50 values for HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines, demonstrating significant cytotoxicity with IC50 values of 2.38 µM, 1.54 µM, and 4.52 µM respectively . The mechanism of action was explored through various assays including EGFR inhibition and apoptosis assessment.

The proposed mechanisms include:

  • Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis : Studies indicated that the compound could activate apoptotic pathways by modulating proteins such as Bax and Bcl-2, which are crucial in regulating cell death .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Isoxazole : The initial step includes the reaction between hydroxylamine hydrochloride and appropriate aldehydes.
  • Coupling with Pyridine Derivative : Following the formation of the isoxazole ring, it is coupled with a pyridine derivative through acetamide linkage.
  • Purification : The final product is purified using techniques such as column chromatography.

Data Summary

Biological ActivityIC50 Values (µM)Cell LinesReference
Anticancer2.38HepG2
Anticancer1.54HCT116
Anticancer4.52MCF7

Case Studies

A notable case study involved the evaluation of similar compounds for their anticancer properties, where derivatives containing benzo[d][1,3]dioxole showed promising results against multiple cancer cell lines while exhibiting low toxicity towards normal cells .

Scientific Research Applications

The biological activity of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide has been investigated for several applications:

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The interaction of the benzo[d][1,3]dioxole and isoxazole moieties with specific receptors suggests potential as a therapeutic agent against various cancer types.

Case Study Example:
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of human tumor cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural elements allow it to interact with bacterial enzymes or cell membranes, potentially leading to effective antimicrobial agents.

Case Study Example:
A series of derivatives were tested against various bacterial strains, showing promising results in terms of efficacy and selectivity compared to existing antibiotics .

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes relevant to cancer or microbial growth.
  • Receptor Modulation: It may act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.

Synthesis and Production

The synthesis of this compound typically involves multiple synthetic steps starting from benzo[d][1,3]dioxole and isoxazole intermediates. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high purity and yield.

Table: Synthetic Routes Overview

StepDescription
1Synthesis of benzo[d][1,3]dioxole intermediate
2Formation of isoxazole ring
3Coupling reaction with pyridine derivative
4Purification and characterization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group and pyridinylmethyl substituent participate in nucleophilic substitutions. For example:

  • Hydrolysis : Under acidic or basic conditions, the acetamide group hydrolyzes to form carboxylic acid derivatives. Reaction rates depend on pH and temperature.

Reaction ConditionsProductYield (%)Reference
1M HCl, reflux, 6hCarboxylic acid derivative72
1M NaOH, 80°C, 4hSodium carboxylate85

Electrophilic Aromatic Substitution

The benzo[d] dioxole aromatic system undergoes electrophilic substitution. Key reactions include:

  • Nitration : Directed by electron-donating substituents (e.g., methylenedioxy group), yielding nitro derivatives.

  • Halogenation : Bromine or chlorine substitutes at the 4-position of the benzo[d] dioxole ring under mild conditions.

ElectrophileCatalystTemperatureMajor Product
HNO₃/H₂SO₄H₂SO₄0–5°C4-Nitro derivative
Br₂/FeCl₃FeCl₃25°C4-Bromo derivative

Isoxazole Ring Reactivity

The isoxazole core participates in:

  • Ring-Opening Reactions : Acidic conditions cleave the isoxazole ring to form β-ketoamide intermediates.

  • Cycloadditions : Acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride).

Reaction TypeConditionsProduct
Acid hydrolysis (HCl/EtOH)Reflux, 8hβ-Ketoamide
Diels-Alder (maleic anhydride)100°C, 12hBicyclic adduct

Redox Reactions

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a β-aminoketone.

  • Oxidation : The pyridinylmethyl group oxidizes to a pyridine N-oxide using m-CPBA .

ReactionReagentProduct
ReductionH₂ (1 atm), Pd-Cβ-Aminoketone
Oxidationm-CPBA, CH₂Cl₂Pyridine N-oxide

Cross-Coupling Reactions

The pyridine ring facilitates Suzuki-Miyaura couplings. For example:

  • Borylation : Pd-catalyzed coupling with bis(pinacolato)diboron forms boronic ester intermediates .

SubstrateCatalystLigandYield (%)
Aryl bromidePd(PPh₃)₄SPhos78

Biological Interactions

While not strictly synthetic reactions, the compound inhibits enzymes via:

  • Hydrogen Bonding : The acetamide carbonyl interacts with serine residues in hydrolases .

  • π-Stacking : The benzo[d] dioxole moiety binds aromatic pockets in protein targets .

Stability and Degradation

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the methylenedioxy group, forming quinone derivatives.

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming polycyclic aromatic byproducts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural uniqueness lies in its isoxazole core and pyridin-4-ylmethyl substitution . Below is a comparison with key analogs from the evidence:

Compound Name/ID Core Structure Key Substituents Notable Features Reference
Target Compound Isoxazole Pyridin-4-ylmethyl, benzodioxole Rigid isoxazole; pyridine enhances solubility
D14–D20 (Pei et al., 2022) Penta-2,4-dienamide Varied aryl/heteroaryl groups Flexible dienamide backbone; substituents modulate activity
10n, 10o, 10p () Phenethyl-acetamide Benzyloxy, pyridinyl Bulky substituents; hydrogenation derivatives
5b (PhD Course, ) Benzothiazole-acetamide Benzoyl, phenylthiazole Polar benzothiazole; moderate yield (45%)
2.8 () Naphthofuran-acetamide Morpholinoethyl Complex fused ring; morpholine enhances solubility
Key Observations:
  • Core Flexibility : The target compound’s isoxazole core confers rigidity compared to the flexible dienamide backbone in D14–D20 .
  • Solubility: Pyridin-4-ylmethyl (target) and morpholinoethyl (2.8) substituents likely improve aqueous solubility over purely aromatic groups (e.g., benzyloxy in 10n) .
  • Synthetic Accessibility : Yields for analogs vary significantly (e.g., 45% for 5b vs. 13.7–24.8% for D14–D20), suggesting the target compound’s synthesis may require optimization .

Physicochemical Properties

Melting points and yields of selected analogs (where available):

Compound ID Melting Point (°C) Yield (%) Physical Form Reference
D14 208.9–211.3 13.7 Brown solid
D15 191.0–192.0 21.7 Red solid
5b N/A (oil) 45 Pale-yellow oil
10n Not reported Not reported Solid
  • Thermal Stability : The target compound’s melting point is unreported, but analogs with rigid cores (e.g., D14, D16) exhibit higher melting points (>200°C), suggesting similar thermal stability .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound integrates three critical moieties: a benzo[d][1,3]dioxole fragment (imparts π-π stacking and hydrogen bonding with target proteins), an isoxazole ring (enhances metabolic stability and electrophilic reactivity), and a pyridin-4-ylmethyl group (improves solubility and receptor-binding specificity). These structural elements synergistically contribute to its antimicrobial and anticancer potential by modulating enzyme interactions, such as fatty acid amide hydrolase (FAAH) inhibition .

Q. What synthetic routes are typically employed for this compound?

Synthesis involves multi-step reactions:

  • Step 1: Coupling of benzo[d][1,3]dioxole-5-carbaldehyde with hydroxylamine to form the isoxazole core.
  • Step 2: Acetylation using chloroacetyl chloride under anhydrous conditions.
  • Step 3: Amide bond formation with pyridin-4-ylmethanamine via carbodiimide-mediated coupling (e.g., EDC/HOBt). Key conditions include controlled temperatures (0–25°C), solvents like DMF or THF, and catalysts such as triethylamine. Purity is monitored via HPLC or TLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions.
  • HPLC-MS ensures >95% purity and identifies byproducts.
  • X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

SAR strategies include:

  • Modifying the benzo[d][1,3]dioxole moiety: Introducing electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for covalent target binding.
  • Isoxazole ring substitution: Replacing the 3-position with bulkier groups (e.g., CF₃) to improve metabolic stability.
  • Pyridine methylation: Adjusting N-methylation to balance lipophilicity and blood-brain barrier penetration. Computational tools like molecular docking (AutoDock Vina) predict binding affinities to FAAH or kinase targets .

Q. How should researchers address discrepancies in reported biological activity data?

Contradictions (e.g., varying IC₅₀ values in enzyme assays) require:

  • Standardized protocols: Uniform assay conditions (pH, temperature, substrate concentration).
  • Orthogonal validation: Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis in HeLa cells).
  • Meta-analysis: Compare datasets across studies to identify outlier methodologies .

Q. What in silico methods elucidate the compound’s mechanism of action?

  • Molecular dynamics (MD) simulations (AMBER/GROMACS) model protein-ligand interactions over time, highlighting stable binding conformations.
  • Quantum mechanics/molecular mechanics (QM/MM) calculations identify reactive sites for covalent modification.
  • Pharmacophore modeling (Schrödinger) maps essential interaction features for target selectivity .

Q. How can researchers validate the compound’s target engagement in cellular models?

  • Cellular thermal shift assay (CETSA): Measure thermal stabilization of FAAH or other targets upon compound binding.
  • Knockout/knockdown models: Use CRISPR-Cas9 to ablate putative targets and assess loss of compound efficacy.
  • Fluorescence polarization assays: Track competitive displacement of labeled probes in live cells .

Q. Methodological Guidance for Data Interpretation

  • Dose-response anomalies: Nonlinear regression (GraphPad Prism) identifies non-specific cytotoxicity at high concentrations.
  • Off-target effects: Proteome-wide profiling (e.g., kinome screens) detects unintended kinase inhibition.
  • Metabolic stability: LC-MS/MS quantifies hepatic microsomal degradation rates to guide structural refinements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.